molecular formula C21H19N5O3S B2814364 1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034284-24-5

1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No. B2814364
CAS RN: 2034284-24-5
M. Wt: 421.48
InChI Key: YYDNIPXDXRFNIQ-UHFFFAOYSA-N
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Description

This compound contains a benzo[c][1,2,5]thiadiazole group, a piperidin-4-yl group, and a phenylimidazolidine-2,4-dione group. Benzo[c][1,2,5]thiadiazole is a type of heterocyclic compound that is often used in organic electronics due to its electron-deficient nature . Piperidine is a type of organic compound that is often used in organic synthesis, and imidazolidinedione is a type of heterocyclic compound that is often found in pharmaceuticals.

Scientific Research Applications

Photovoltaics

Electron donor–acceptor (D–A) systems based on the BTZ motif have been extensively researched for use in photovoltaics . These systems have firmly established themselves as a powerful design motif for applications such as organic photovoltaics .

Fluorescent Sensors

The BTZ motif has also been used as fluorescent sensors . It has received appreciable attention as a strongly electron accepting moiety, primarily for use in photovoltaic applications but also as fluorescent sensors .

Bioimaging Probes

BTZ-based compounds have been used as bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This makes them valuable tools in biological research and medical diagnostics .

Photocatalysts

The BTZ group has been researched for photocatalytic applications . However, this has mainly been limited to heterogeneous systems involving BTZ containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .

Visible Light Organophotocatalysts

The use of BTZ-based compounds as potential visible-light organophotocatalysts has been explored . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Fluorescent Ultrathin Covalent Triazine Framework (F-CTF) Nanosheets

By introducing electron-deficient monomer 4,4′- (benzo [c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework, fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets were constructed .

Mechanism of Action

Target of Action

The primary target of this compound is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection and sensing of PAAs . By introducing an electron-deficient monomer into a 2D framework, the compound can sense electron-rich PAA molecules with high sensitivity and selectivity .

Pharmacokinetics

The compound exhibits high stability, high porosity, and high fluorescence performance , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound’s action results in the detection of PAAs with unprecedented sensitivity and selectivity . It exhibits low detection limits towards phenylamine (PA) and p-phenylenediamine (PDA), surpassing all reported fluorescent sensors .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s fluorescence performance can be affected by the presence of various amines . The compound has been designed to maintain high stability and performance even in complex environments .

properties

IUPAC Name

1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c27-19-13-25(21(29)26(19)16-4-2-1-3-5-16)15-8-10-24(11-9-15)20(28)14-6-7-17-18(12-14)23-30-22-17/h1-7,12,15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDNIPXDXRFNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

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